molecular formula C14H13NO3 B8779040 (2,3-Dimethoxyphenyl)-4-pyridinyl-methanone CAS No. 243640-28-0

(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone

Cat. No.: B8779040
CAS No.: 243640-28-0
M. Wt: 243.26 g/mol
InChI Key: JXRNNYSLIUEYHF-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Properties

CAS No.

243640-28-0

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C14H13NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-9H,1-2H3

InChI Key

JXRNNYSLIUEYHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)-4-pyridinyl-methanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)-4-pyridinyl-methanone involves its interaction with various molecular targets and pathways. For instance, its antinociceptive effects are associated with the inhibition of capsaicin-sensitive fibers and the glutamatergic system. Additionally, it may modulate the production and release of nitric oxide (NO) and pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone is unique due to its combination of a dimethoxyphenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of biological activities that may not be observed in similar compounds .

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